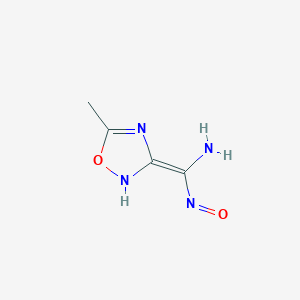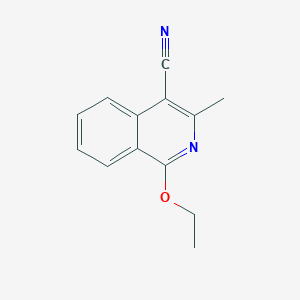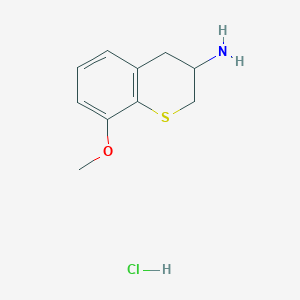![molecular formula C8H14O B067165 1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane CAS No. 162239-52-3](/img/structure/B67165.png)
1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane, also known as DOH, is a bicyclic compound that is commonly used in scientific research due to its unique chemical properties. It is a colorless liquid that is soluble in water and has a molecular weight of 126.19 g/mol. The compound has a wide range of applications in the field of chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane is not fully understood, but it is believed to act as a nucleophile in organic reactions. It has been shown to react with a variety of electrophiles, including aldehydes, ketones, and epoxides. 1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Efectos Bioquímicos Y Fisiológicos
1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane has been shown to have a variety of biochemical and physiological effects, including anticholinesterase activity, antitumor activity, and anticonvulsant activity. It has also been shown to have anxiolytic and sedative effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane in lab experiments is its unique chemical properties, which make it a useful reagent for organic synthesis and a model compound for studying enzyme mechanisms. However, 1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane is also highly reactive and can be difficult to handle, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane, including the development of new synthetic methods for producing 1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane and its derivatives, the study of its interactions with enzymes and other biomolecules, and the investigation of its potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of 1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane and its effects on biochemical and physiological processes.
Métodos De Síntesis
1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane can be synthesized through a variety of methods, including the reaction of cyclohexanone with paraformaldehyde and hydrochloric acid, the reaction of 1,3-cyclohexanedione with ethylene glycol and sulfuric acid, and the reaction of cyclohexene with paraformaldehyde and hydrochloric acid. The yield of 1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane varies depending on the synthesis method, with the highest yield reported to be 85% using the cyclohexene method.
Aplicaciones Científicas De Investigación
1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane has a wide range of applications in scientific research, including as a solvent for organic compounds, a reagent in organic synthesis, and a chiral auxiliary in asymmetric synthesis. It is also used as a model compound for studying the mechanism of action of various enzymes and as a starting material for the synthesis of other compounds.
Propiedades
Número CAS |
162239-52-3 |
|---|---|
Nombre del producto |
1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane |
Fórmula molecular |
C8H14O |
Peso molecular |
126.2 g/mol |
Nombre IUPAC |
1,5-dimethyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H14O/c1-6-4-3-5-8(2)7(6)9-8/h6-7H,3-5H2,1-2H3 |
Clave InChI |
JECOGJBQQYXLLN-UHFFFAOYSA-N |
SMILES |
CC1CCCC2(C1O2)C |
SMILES canónico |
CC1CCCC2(C1O2)C |
Sinónimos |
7-Oxabicyclo[4.1.0]heptane, 1,5-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



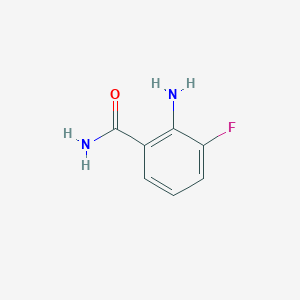
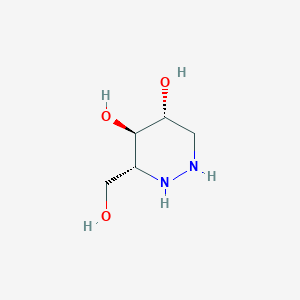
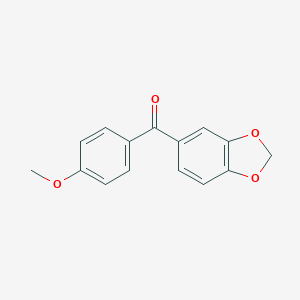
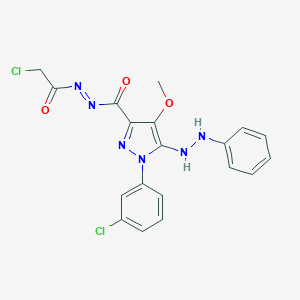
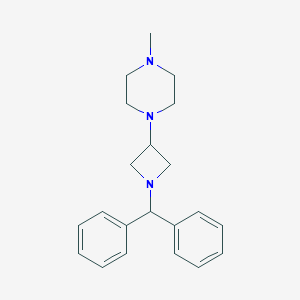
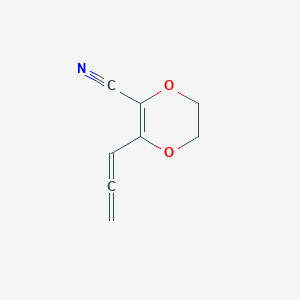
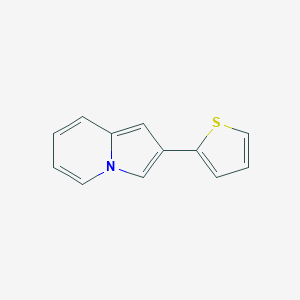
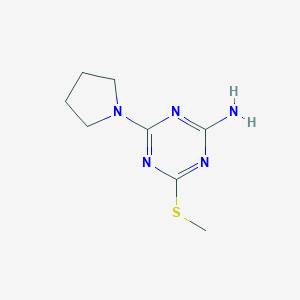

![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B67105.png)
